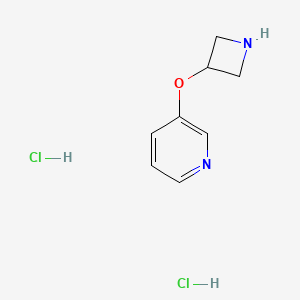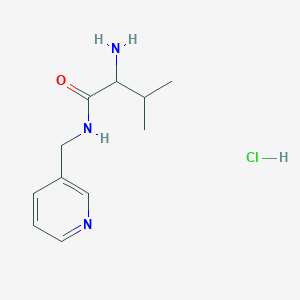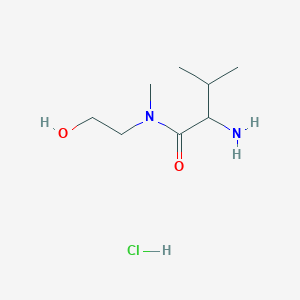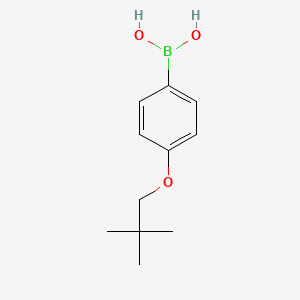
4-(Neopentyloxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Neopentyloxy)phenylboronic acid is a unique chemical compound with the empirical formula C11H17BO3 and a molecular weight of 208.06 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-(Neopentyloxy)phenylboronic acid is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital .Scientific Research Applications
Sensing Applications
4-(Neopentyloxy)phenylboronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems . The compound can be used at the interface of the sensing material or within the bulk sample, making it versatile for various sensing technologies.
Biological Labelling and Protein Manipulation
The boronic acid moiety of this compound allows for selective binding to diol-containing biomolecules, which is beneficial for biological labelling. It can be used to manipulate proteins and modify them for specific research purposes, such as tracking or identifying proteins within complex biological systems .
Therapeutic Development
Boronic acids, including 4-(Neopentyloxy)phenylboronic acid , have potential applications in therapeutic development. Their ability to form reversible covalent bonds with diols can be harnessed to create targeted drug delivery systems, particularly for the delivery of drugs to cells or tissues that express specific diol-containing biomarkers .
Separation Technologies
This compound can be utilized in separation technologies due to its selective binding properties. It can be incorporated into materials used for chromatography or electrophoresis, aiding in the separation of glycated molecules and other diol-containing compounds from complex mixtures .
Diagnostic Applications
In diagnostics, 4-(Neopentyloxy)phenylboronic acid can be used to develop materials that selectively bind to and detect diol-containing molecules. This is particularly useful in the detection of certain carbohydrates or glycoproteins that are biomarkers for various diseases .
Material Science
The compound finds applications in material science, particularly in the synthesis of phenylboronic acid-functionalized organic polymers. These polymers display high selectivity for cis-diol containing molecules, making them suitable for the enrichment of specific molecules in research and industrial processes .
Safety and Hazards
Mechanism of Action
Target of Action
4-(Neopentyloxy)phenylboronic acid, like other boronic acids, has a unique ability to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications . .
Mode of Action
Boronic acids, including phenylboronic acid, are known to interact with their targets through the formation of reversible covalent complexes with cis-diol-containing molecules . This interaction is pH-dependent, forming a covalent complex under high pH conditions and dissociating under acidic conditions .
Biochemical Pathways
Boronic acids are known to interact with cis-diol-containing molecules, which are prevalent in various biochemical pathways .
Pharmacokinetics
The properties of boronic acids in general suggest that they may have good bioavailability due to their ability to form reversible covalent complexes with biological molecules .
Result of Action
Boronic acids are known to interact with cis-diol-containing molecules, which are prevalent in various biological structures and processes .
Action Environment
The action of 4-(Neopentyloxy)phenylboronic acid, like other boronic acids, is influenced by environmental factors such as pH . The formation and dissociation of the covalent complex between boronic acids and cis-diol-containing molecules are pH-dependent, suggesting that the action, efficacy, and stability of 4-(Neopentyloxy)phenylboronic acid may be influenced by the pH of its environment .
properties
IUPAC Name |
[4-(2,2-dimethylpropoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-11(2,3)8-15-10-6-4-9(5-7-10)12(13)14/h4-7,13-14H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLAQNYVAYGYQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681723 |
Source


|
| Record name | [4-(2,2-Dimethylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938443-38-0 |
Source


|
| Record name | [4-(2,2-Dimethylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374507.png)


![3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374512.png)
![3-[([1,1'-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374514.png)
![2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374516.png)
![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[5,4-C]pyridine](/img/structure/B1374517.png)
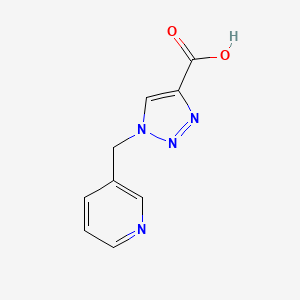

![4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374523.png)
![3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374525.png)
